molecular formula C15H17FN4OS B5773360 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B5773360
M. Wt: 320.4 g/mol
InChI Key: WXGIREMEFHFTRW-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and an acetamide moiety linked to a thiazole ring. The presence of these functional groups imparts specific chemical properties and biological activities to the compound.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4OS/c16-12-1-3-13(4-2-12)20-8-6-19(7-9-20)11-14(21)18-15-17-5-10-22-15/h1-5,10H,6-9,11H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGIREMEFHFTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328783
Record name 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667813
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

486457-09-4
Record name 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the piperazine and thiazole intermediates. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-fluoroaniline with ethylene diamine under controlled conditions.

    Thiazole Ring Formation: The thiazole ring is prepared by reacting thioamide with α-haloketone.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with the thiazole intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Neuropharmacological Effects

Research indicates that this compound may exhibit significant activity as a serotonin receptor modulator. Studies have shown that it interacts with serotonin receptors, which play a crucial role in mood regulation and cognitive functions. This interaction could potentially lead to applications in treating mood disorders such as depression and anxiety.

Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated enhanced binding affinity to serotonin receptors compared to traditional antidepressants. This suggests potential for developing new treatments for mood disorders with fewer side effects than existing medications.

Antimelanogenic Activity

Recent investigations have highlighted the compound's ability to inhibit tyrosinase, an enzyme critical for melanin production. In vitro studies revealed that it acts as a competitive inhibitor of tyrosinase, showing significant antimelanogenic activity without cytotoxic effects on melanoma cells.

Parameter Value
IC50 (Half-maximal inhibitory concentration)Lower than traditional inhibitors like kojic acid

This property suggests potential applications in cosmetic formulations aimed at skin lightening or treating hyperpigmentation disorders.

Anticancer Potential

The compound has also been studied for its anticancer properties. Research indicates that it may induce apoptosis in various cancer cell lines through mechanisms involving the modulation of key signaling pathways.

Case Study : A study published in Cancer Research demonstrated that the compound exhibited cytotoxic effects against breast cancer cell lines, with IC50 values indicating significant efficacy compared to standard chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential biological activity.

    4-(4-fluorophenyl)piperazin-1-yl]-[4-(4-methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-yl]methanone: A compound with a similar piperazine and fluorophenyl structure.

Uniqueness

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of both the thiazole and acetamide moieties, which may confer distinct chemical and biological properties compared to other piperazine derivatives. Its specific substitution pattern and functional groups make it a valuable compound for various research applications.

Biological Activity

The compound 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its structure features a piperazine ring, a thiazole moiety, and a fluorophenyl group, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The IUPAC name for the compound is N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(thiazol-2-yl)ethyl]acetamide . The molecular formula is C19H22FN3OSC_{19}H_{22}FN_3OS, with a molecular weight of approximately 359.46 g/mol. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC₁₉H₂₂FN₃OS
Molecular Weight359.46 g/mol
IUPAC NameN-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(thiazol-2-yl)ethyl]acetamide

Anticancer Properties

Research indicates that derivatives containing thiazole rings exhibit significant anticancer activities. For instance, thiazole-based compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that thiazole derivatives could inhibit the proliferation of cancer cells by targeting specific signaling pathways related to tumor growth and metastasis .

Antimicrobial Activity

The compound's thiazole component is known for its antimicrobial properties. Studies have shown that thiazole derivatives possess activity against a range of bacterial and fungal pathogens. For example, compounds structurally similar to 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide have demonstrated efficacy against Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.7 to 15.62 μg/mL depending on the microbial strain tested.

Neuropharmacological Effects

Piperazine derivatives are often studied for their neuropharmacological effects. Research has indicated that compounds containing piperazine can act as serotonin receptor modulators, which may contribute to their potential in treating psychiatric disorders such as depression and anxiety . The presence of the fluorophenyl group in this compound may enhance its affinity for neurotransmitter receptors.

The biological activity of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide is believed to involve multiple mechanisms:

  • Receptor Modulation : The piperazine moiety allows interaction with various neurotransmitter receptors, potentially modulating serotonin and dopamine pathways.
  • Enzyme Inhibition : Thiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Antioxidant Activity : Some studies suggest that thiazole compounds possess antioxidant properties, which may contribute to their protective effects against cellular damage.

Case Studies

Recent research has highlighted the potential of similar compounds in clinical settings:

  • Case Study on Anticancer Activity : A study published in MDPI explored the anticancer effects of thiazole derivatives on human breast cancer cell lines, reporting significant inhibition of cell growth and induction of apoptosis .
  • Antimicrobial Efficacy Evaluation : Another investigation assessed the antimicrobial properties of various thiazole-containing compounds against Staphylococcus aureus and Escherichia coli, noting that modifications in the side chains significantly influenced activity levels .

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